molecular formula C23H29N5O3 B2777006 7-cinnamyl-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 876899-03-5

7-cinnamyl-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2777006
M. Wt: 423.517
InChI Key: UNMIABTYXYHEJF-DHZHZOJOSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and the conditions under which the reaction is carried out.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions needed for these reactions.



Physical And Chemical Properties Analysis

This includes studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

Crystal Structure Analysis

The study by Karczmarzyk et al. (1997) focuses on the crystal structure of related purine derivatives, providing insights into their molecular geometry, hydrogen bonding patterns, and crystal packing interactions. Such detailed structural analyses are crucial for understanding the chemical behavior and potential interactions of purine compounds in biological systems or as part of synthetic chemistry applications (Karczmarzyk & Pawłowski, 1997).

Molecular Interactions and Stability

Latosińska et al. (2014) explored the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines, including caffeine and theophylline. Their work, combining experimental and computational studies, sheds light on the significance of intra- and intermolecular interactions, highlighting the potential therapeutic applications of methylxanthines and possibly related purine derivatives (Latosińska et al., 2014).

Safety And Hazards

This involves understanding the potential risks associated with handling or using the compound, including toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves discussing potential future research directions or applications for the compound based on its properties and behavior.


Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-16-13-27(14-17(2)31-16)15-19-24-21-20(22(29)26(4)23(30)25(21)3)28(19)12-8-11-18-9-6-5-7-10-18/h5-11,16-17H,12-15H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMIABTYXYHEJF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2C/C=C/C4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione

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